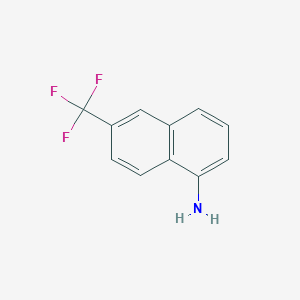

1-Amino-6-(trifluoromethyl)naphthalene

Description

Properties

IUPAC Name |

6-(trifluoromethyl)naphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N/c12-11(13,14)8-4-5-9-7(6-8)2-1-3-10(9)15/h1-6H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEGLSQZGJIGQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Derivatization Chemistry of 1 Amino 6 Trifluoromethyl Naphthalene

Chemical Transformations Involving the Amino Group

The amino group is a versatile functional handle that can undergo a wide range of chemical modifications, allowing for the synthesis of a diverse array of derivatives.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and susceptible to reactions with various electrophiles.

Acylation: 1-Amino-6-(trifluoromethyl)naphthalene can be readily acylated to form the corresponding amides. This reaction is typically carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base. The resulting N-acylated derivatives are important intermediates in organic synthesis. For instance, reaction with trifluoromethanesulfonic anhydride (B1165640) can yield trifluoromethyl sulfonamides. researchgate.net

Alkylation and Arylation: The amino group can also undergo alkylation and arylation reactions. However, direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. More controlled methods, such as reductive amination or cross-coupling reactions, are often employed to achieve selective N-alkylation or N-arylation.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-(6-(trifluoromethyl)naphthalen-1-yl)acetamide |

| Alkylation | Methyl iodide | N-methyl-6-(trifluoromethyl)naphthalen-1-amine |

| Arylation | Phenylboronic acid (in a coupling reaction) | N-phenyl-6-(trifluoromethyl)naphthalen-1-amine |

Interactive Data Table: Examples of Electrophilic Transformations of the Amino Group.

While the primary reactivity of the amino group is nucleophilic, it can also participate in condensation reactions with carbonyl compounds. For example, it can react with aldehydes and ketones to form Schiff bases (imines). These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by dehydration. Such condensation reactions are pivotal in the synthesis of various heterocyclic systems.

Aromatic primary amines, including this compound, can be converted to diazonium salts upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures. cuhk.edu.hk This process is known as diazotization. nih.gov The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations.

One of the most significant reactions of diazonium salts is azo coupling, where they act as electrophiles and react with electron-rich aromatic compounds (coupling components), such as phenols and anilines, to form azo compounds. cuhk.edu.hkresearchgate.net These compounds are often highly colored and are widely used as dyes and pigments. researchgate.net The trifluoromethyl group in the final azo dye can influence its color, stability, and other properties. The general process involves the reaction of the diazonium salt with a suitable coupling agent. nih.gov

| Step | Process | Reagents | Intermediate/Product |

| 1 | Diazotization | NaNO₂, HCl (0-5 °C) | 6-(Trifluoromethyl)naphthalene-1-diazonium chloride |

| 2 | Azo Coupling | Activated Aromatic Compound (e.g., Naphthalen-2-ol) | Azo Dye |

Interactive Data Table: Steps in Diazotization and Azo Coupling.

Chemical Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be chemically robust. However, under certain conditions, it can be transformed into other functional groups.

The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. smolecule.com This has a significant impact on the electron density and reactivity of the naphthalene (B1677914) ring. mdpi.com It deactivates the ring towards electrophilic aromatic substitution, making such reactions more difficult to achieve compared to unsubstituted naphthalene. The deactivating effect is most pronounced at the ortho and para positions relative to the trifluoromethyl group. This deactivation can, however, facilitate nucleophilic aromatic substitution on the ring, especially if there are other activating groups present. nih.govelsevierpure.comresearchgate.net

Despite its stability, the trifluoromethyl group can be converted to other functionalities. For instance, under harsh acidic or basic conditions, it can be hydrolyzed to a carboxylic acid group (-COOH). nih.gov This transformation can be challenging and often requires forcing conditions. Reduction of the trifluoromethyl group is also possible, though less common. Depending on the reducing agent and reaction conditions, it can potentially be reduced to a difluoromethyl (-CHF₂) or a methyl (-CH₃) group.

| Transformation | Reagent/Condition | Resulting Functional Group |

| Hydrolysis | Strong acid or base, heat | Carboxylic acid (-COOH) |

| Reduction | Specific reducing agents | Difluoromethyl (-CHF₂) or Methyl (-CH₃) |

Interactive Data Table: Transformations of the Trifluoromethyl Group.

Reactivity of the Naphthalene Aromatic System

The naphthalene ring system is inherently more reactive towards electrophilic attack than benzene (B151609) due to its lower resonance energy per ring. The positions of the amino and trifluoromethyl substituents on the 1- and 6-positions, respectively, create a complex electronic landscape that directs the regiochemical outcome of various transformations.

Regioselective Electrophilic Aromatic Substitutions

The directing effects of the substituents on this compound are crucial in determining the position of electrophilic attack. The amino group at the C1 position is a powerful activating group and an ortho, para-director. Conversely, the trifluoromethyl group at the C6 position is a strong deactivating group and a meta-director. In the context of the naphthalene ring, this leads to predictable, yet complex, outcomes for common electrophilic aromatic substitution reactions.

Given the activating nature of the amino group, electrophilic substitution is anticipated to occur on the same ring. The amino group strongly directs incoming electrophiles to the ortho (C2) and para (C4) positions. The trifluoromethyl group on the other ring deactivates it towards electrophilic attack. Therefore, substitutions are overwhelmingly favored on the amino-substituted ring.

| Reaction Type | Expected Major Product(s) | Theoretical Rationale |

| Halogenation | 2-Halo- and 4-Halo-1-amino-6-(trifluoromethyl)naphthalene | The strongly activating amino group directs the electrophilic halogen to the ortho and para positions. |

| Nitration | 2-Nitro- and 4-Nitro-1-amino-6-(trifluoromethyl)naphthalene | Under controlled conditions, nitration is expected to follow the directing influence of the amine. |

| Sulfonation | This compound-2-sulfonic acid and this compound-4-sulfonic acid | Sulfonation will likely occur at the positions activated by the amino group. |

| Friedel-Crafts Acylation/Alkylation | Likely to be challenging | The amino group can react with the Lewis acid catalyst, deactivating the ring system. Protection of the amino group may be necessary. |

Nucleophilic Aromatic Substitutions

Nucleophilic aromatic substitution (SNAr) on the naphthalene ring of this compound is generally challenging. The presence of the electron-donating amino group disfavors the formation of the negatively charged Meisenheimer complex intermediate, which is crucial for the SNAr mechanism.

However, the strongly electron-withdrawing trifluoromethyl group can activate the ring towards nucleophilic attack, particularly at positions ortho and para to it, should a suitable leaving group be present. For the parent compound, direct nucleophilic substitution of a hydrogen atom is not feasible under standard SNAr conditions. A derivative of this compound bearing a good leaving group (e.g., a halide) on the trifluoromethyl-substituted ring would be more susceptible to nucleophilic attack. For instance, in a hypothetical 5-halo-1-amino-6-(trifluoromethyl)naphthalene, the position C5 would be activated by the C6-CF₃ group.

Ring-Opening and Hydrogenation Reactions

The hydrogenation of naphthalene systems typically proceeds stepwise, first yielding a tetralin derivative, and under more forcing conditions, a decalin derivative. For this compound, catalytic hydrogenation is expected to selectively reduce the ring that does not bear the amino group. This is because the electron-donating amino group can poison certain metal catalysts, and the trifluoromethyl-substituted ring is more electron-deficient.

The expected product of a controlled catalytic hydrogenation would be 1-amino-6-(trifluoromethyl)-5,6,7,8-tetrahydronaphthalene.

| Reaction | Product | Conditions |

| Catalytic Hydrogenation | 1-Amino-6-(trifluoromethyl)-5,6,7,8-tetrahydronaphthalene | Typical conditions would involve a heterogeneous catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. |

This table outlines the expected outcome for the catalytic hydrogenation of this compound based on general principles for substituted naphthalenes.

Ring-opening reactions of the naphthalene core of this compound are not commonly reported and would require harsh conditions, likely leading to complex product mixtures and decomposition.

Investigations into Intramolecular Interactions and Conformational Dynamics

The conformational flexibility of this compound is relatively limited due to the rigid nature of the naphthalene scaffold. The primary conformational freedom arises from the rotation of the amino and trifluoromethyl groups.

A key potential intramolecular interaction is the formation of a hydrogen bond between a hydrogen atom of the amino group and a fluorine atom of the trifluoromethyl group. However, C-F bonds are generally poor hydrogen bond acceptors. The existence and strength of such an N-H···F-C interaction would depend on the specific geometry and electronic environment. Computational studies would be valuable in determining the preferred conformation and the energetic favorability of any intramolecular hydrogen bonding.

Spectroscopic techniques such as NMR and IR could provide experimental evidence for such interactions. For instance, in the ¹H NMR spectrum, the chemical shift of the amino protons could be influenced by intramolecular hydrogen bonding. Similarly, the N-H stretching frequency in the IR spectrum might show a shift compared to analogous compounds where such an interaction is not possible. To date, specific studies detailing the conformational dynamics and intramolecular interactions of this compound are not prevalent in the public domain.

Computational and Theoretical Chemistry of 1 Amino 6 Trifluoromethyl Naphthalene

Electronic Structure Elucidation by Quantum Chemical Methods

Quantum chemical methods are instrumental in understanding the fundamental electronic structure of molecules. These approaches allow for the detailed characterization of molecular orbitals, charge distribution, and electrostatic potential, which collectively govern the molecule's chemical behavior.

Density Functional Theory (DFT) has become a primary computational method for studying the electronic properties of aromatic systems due to its balance of accuracy and computational efficiency. researchgate.netresearchgate.net For naphthalene (B1677914) derivatives, calculations are commonly performed using hybrid functionals like B3LYP combined with Pople-style basis sets such as 6-311++G(d,p). researchgate.net This level of theory has proven effective in optimizing ground-state molecular geometries and calculating electronic properties that are in good agreement with experimental data where available. researchgate.netnih.gov

Validation of the computational methodology often involves comparing the calculated structural parameters (bond lengths and angles) with data from X-ray crystallography of similar compounds. researchgate.net For 1-Amino-6-(trifluoromethyl)naphthalene, the optimized geometry would be expected to show a largely planar naphthalene core, with potential minor deformations due to steric interactions. mdpi.com

| Computational Method | Typical Application | Reference Compound Examples |

| DFT (B3LYP/6-311++G(d,p)) | Geometry optimization, electronic property calculation. | (E)-1-[(3-(trifluoromethyl)phenylimino)methyl]naphthalen-2-olate researchgate.net, Poly(CF3)substituted naphthalenes mdpi.com |

| TD-DFT | Prediction of electronic absorption spectra. | (Z)-1-[(2-Methoxy-5-trifluoromethyl)phenylamino)methylene]naphthalene-2(1H)-one researchgate.net |

| DFT (B3LYP-D3BJ/def2-TZVP) | Calculation of frontier molecular orbital energies. | 1-(6-amino-5-nitronaphthalen-2-yl)ethanone nih.gov |

This table is interactive, allowing for sorting and filtering of the data.

Frontier Molecular Orbital (FMO) theory is a powerful model for describing chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The energies and spatial distributions of these orbitals provide insight into the molecule's nucleophilic and electrophilic sites.

For this compound, the electronic effects of the substituents are distinct:

Amino Group (-NH2): As a strong electron-donating group (EDG), the nitrogen lone pair delocalizes into the naphthalene ring, significantly raising the energy of the HOMO. mdpi.comrsc.org Consequently, the HOMO is expected to be largely localized on the amino group and the adjacent aromatic ring.

Trifluoromethyl Group (-CF3): As a potent electron-withdrawing group (EWG), it stabilizes the molecule's unoccupied orbitals. researchgate.net This leads to a lowering of the LUMO energy, with the LUMO's density being predominantly localized around the trifluoromethyl-substituted portion of the naphthalene ring. rsc.org

This push-pull electronic arrangement results in a reduced HOMO-LUMO energy gap, which is a key factor in determining the molecule's spectroscopic properties and reactivity. rsc.org A smaller energy gap typically corresponds to a red-shift in the electronic absorption spectrum.

| Orbital | Expected Energy Level | Primary Localization | Governing Substituent |

| HOMO | Elevated | Amino group and naphthalene ring | -NH2 (EDG) |

| LUMO | Lowered | Trifluoromethyl group and naphthalene ring | -CF3 (EWG) |

| Energy Gap | Reduced | - | Both |

This table is interactive, allowing for sorting and filtering of the data.

The opposing electronic natures of the amino and trifluoromethyl groups create a significant dipole moment and a highly polarized charge distribution in this compound. A Molecular Electrostatic Potential (MEP) map, calculated via DFT, visualizes the charge distribution on the molecule's surface.

The MEP would be expected to show:

A region of high electron density (negative potential, typically colored red) around the nitrogen atom of the amino group, indicating its nucleophilic character.

A region of low electron density (positive potential, typically colored blue) surrounding the highly electronegative fluorine atoms of the trifluoromethyl group, highlighting its electrophilic character. researchgate.netresearchgate.net

This polarization is critical for understanding intermolecular interactions and the molecule's behavior in chemical reactions.

Quantitative Structure-Reactivity Relationships and Substituent Effects

The chemical reactivity of this compound can be quantified by analyzing the electronic contributions of its substituents.

Amino Group (-NH2): This group exhibits a weak, electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen. However, this is overwhelmingly surpassed by its strong, electron-donating resonance effect (+R), where the nitrogen's lone pair of electrons delocalizes into the π-system of the naphthalene ring. mdpi.com

Trifluoromethyl Group (-CF3): This group is characterized by a powerful electron-withdrawing inductive effect (-I) stemming from the high electronegativity of the three fluorine atoms. researchgate.net It does not participate in resonance donation but can exhibit a weak electron-withdrawing resonance (or hyperconjugation) effect (-R).

The combination of a strong +R group and a strong -I group on the same naphthalene scaffold establishes the "push-pull" system that defines the molecule's electronic character.

Hammett-type constants (σ) are empirical values that quantify the electron-donating or electron-withdrawing ability of a substituent. researchgate.net These constants can be correlated with computationally derived energy values to probe electronic interactions.

The Substituent Effect Stabilization Energy (SESE) is a theoretical descriptor used to quantify the energetic consequence of interactions between substituents on an aromatic ring. It is calculated using isodesmic reactions, which compare the energy of the substituted molecule to that of unsubstituted and monosubstituted reference compounds. mdpi.com Studies on trifluoromethylated naphthalenes have shown a strong linear correlation between calculated SESE values and empirical Hammett constants. mdpi.com The presence of the trifluoromethyl group significantly increases the sensitivity of SESE to the electronic effects of other substituents. mdpi.com This indicates that the naphthalene system in this compound is highly sensitive to the electronic interplay between the amino and trifluoromethyl groups.

| Substituent | Inductive Effect (Swain-Lupton F) | Resonance Effect (Swain-Lupton R) | Hammett Constant (σp) |

| -NH2 | 0.05 | -0.55 | -0.57 |

| -CF3 | 0.38 | 0.16 | 0.53 |

This table is interactive, allowing for sorting and filtering of the data. Note: Hammett constants and F/R parameters are typically derived from benzene (B151609) systems but provide a good approximation for the electronic nature on naphthalene systems. mdpi.compitt.edu

Theoretical Studies on Reaction Mechanisms and Energetics (e.g., Activation Energy Barriers for Cycloaddition)

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the synthesis of complex polycyclic molecules from aromatic precursors. DFT calculations are frequently employed to map the potential energy surfaces of these reactions, identifying transition states and calculating activation energy barriers. For instance, computational studies on the Diels-Alder reactions of naphthalene and anthracene (B1667546) with various dienophiles have provided insights into the kinetics and thermodynamics of these transformations. chemrevlett.com

The substituents on the naphthalene ring play a crucial role in modulating the reactivity and selectivity of cycloaddition reactions. An electron-donating group like the amino group is expected to increase the electron density of the naphthalene ring, potentially lowering the activation energy for reactions with electron-deficient dienophiles. Conversely, the electron-withdrawing trifluoromethyl group would decrease the electron density, which could favor reactions with electron-rich dienophiles.

A computational study on the synthesis of naphthalene derivatives through a 6π-electrocyclization reaction pathway calculated an activation free energy barrier of 31.1 kcal/mol for the rate-determining step. nih.gov This demonstrates the utility of computational chemistry in quantifying the energetic feasibility of specific reaction pathways.

Table 2: Representative Calculated Activation Energies for Reactions of Naphthalene Derivatives

| Reaction Type | Naphthalene Derivative | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| 6π-Electrocyclization | Triene intermediate to a substituted naphthalene | DFT | 31.1 | nih.gov |

| Diels-Alder Cycloaddition | Naphthalene with C2H4 | M06-2X/6–311G(d,p) | Larger than for anthracene | chemrevlett.com |

| Diels-Alder Cycloaddition | Naphthalene with C2H2 | M06-2X/6–311G(d,p) | Larger than for anthracene | chemrevlett.com |

Note: The data in this table is for analogous systems and is intended to be representative of the types of calculations performed for naphthalene derivatives.

Molecular Modeling and Simulation Approaches for Molecular Conformation and Dynamics

Molecular modeling and simulation techniques are essential for understanding the three-dimensional structure and dynamic behavior of molecules like this compound. These methods provide insights into the preferred conformations and the flexibility of the molecule.

Conformational analysis, often performed using computational methods, helps to identify the most stable spatial arrangements of a molecule. ijpsr.com For substituted naphthalenes, the orientation of the substituent groups relative to the naphthalene ring is of particular interest. In the case of 1-aminonaphthalene, high-resolution electronic spectroscopy combined with computational analysis has shown that the ground state (S0) is pyramidally distorted at the nitrogen atom of the amino group. researchgate.net Furthermore, the amino group is rotated by approximately 20° about the C–N bond. researchgate.net The introduction of a bulky and strongly electronegative trifluoromethyl group at the 6-position is expected to influence the preferred conformation of the amino group due to steric and electronic interactions.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape and dynamics of molecules over time. nih.gov While specific MD simulations for this compound are not widely published, simulations of naphthalene and its derivatives in various environments have provided valuable information about their behavior. For example, MD simulations have been used to predict the crystal shape of naphthalene grown from an ethanol (B145695) solution. arxiv.org For more complex substituted aromatic systems, MD simulations, often in conjunction with DFT calculations, have been used to study their interactions with biological macromolecules and to understand their stability within active sites of enzymes. nih.govscispace.com

Table 3: Computational Methods in Molecular Modeling

| Technique | Application | Insights Gained |

| Conformational Analysis | Determining stable molecular geometries. | Preferred orientation of substituents, bond angles, and dihedral angles. |

| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms and molecules over time. | Understanding molecular flexibility, conformational changes, and interactions with the environment. |

| Density Functional Theory (DFT) | Calculating electronic structure and properties. | Accurate geometries, energies of different conformations, and electronic properties. |

Advanced Research Applications and Functional Material Contributions

Role as Molecular Probes in Chemical and Biological Research

The distinct electronic nature of the electron-donating amino group and the powerfully electron-withdrawing trifluoromethyl group on the conjugated naphthalene (B1677914) system makes this compound an excellent candidate for developing sophisticated molecular probes.

Trifluoromethylated naphthalene derivatives are exceptionally sensitive molecular probes for investigating substituent effects within aromatic systems. The presence of the potent trifluoromethyl group significantly amplifies the system's sensitivity to electronic perturbations caused by other substituents. This allows for a more precise quantification of electronic transduction through the naphthalene backbone.

Research utilizing Density Functional Theory (DFT) calculations on various trifluoromethyl-substituted naphthalenes helps in studying changes in electronic properties. A key parameter, the Substituent Effect Stabilization Energy (SESE), has been shown to correlate well with established Hammett-type constants (σ). Studies comparing trifluoromethylated naphthalene and benzene (B151609) systems reveal that the naphthalene core can be a more sensitive transmitter of substituent effects. The increased number of trifluoromethyl groups attached to the naphthalene ring further enhances this sensitivity, making these compounds superior probes for quantifying the electronic influence of various functional groups.

| Molecular System | Key Feature | Sensitivity to Substituent Effects | Primary Interaction Types |

|---|---|---|---|

| Benzene-based Probes | Single aromatic ring | Standard benchmark | Inductive and Resonance |

| Naphthalene-based Probes | Fused bicyclic aromatic system | Higher sensitivity than benzene | Inductive and Resonance |

| Trifluoromethylated Naphthalene Probes | Contains one or more strongly electron-withdrawing -CF3 groups | Significantly increased sensitivity | Inductive and Resonance |

The 1-Amino-6-(trifluoromethyl)naphthalene structure combines two critical features for advanced spectroscopic tags: the aminonaphthalene core, a well-known fluorophore, and the trifluoromethyl group, a prized reporter for ¹⁹F NMR.

Naphthalene derivatives are a class of fluorescent probes known for their sensitivity to the local environment. The emission properties of aminonaphthalene dyes, such as fluorescence intensity and emission maxima, are often highly dependent on solvent polarity, making them valuable solvatochromic probes. The incorporation of fluorine atoms into biomacromolecules provides a background-free and environmentally sensitive reporter for studies using ¹⁹F NMR. This technique is powerful for probing protein structure, conformation, and interactions. The trifluoromethyl group offers a single, strong resonance peak, and its chemical shift is highly sensitive to subtle changes in the local dielectric environment.

A molecule like this compound is thus a dual-purpose scaffold. Its fluorescence can be used to report on binding events or changes in local polarity, while the trifluoromethyl group allows for detailed structural and dynamic analysis via ¹⁹F NMR, offering complementary information from a single molecular tag.

Building Blocks for Complex Organic Synthesis and Material Architectures

Beyond its role as a probe, this compound is a versatile building block for constructing more complex molecules and functional materials, leveraging its pre-installed functionalities and robust aromatic core.

The structure of this compound is an inherent donor-π-acceptor (D-π-A) precursor. The amino group (-NH₂) serves as a potent electron donor (D), while the trifluoromethyl group (-CF₃) is a strong electron-withdrawing group that modulates the electronic properties of the naphthalene π-system. This "push-pull" architecture is fundamental to the design of molecules with significant nonlinear optical (NLO) properties and for creating functional dyes.

In D-π-A systems, an intramolecular charge transfer (ICT) from the donor to the acceptor occurs upon photoexcitation. This ICT is responsible for the molecule's key optical properties. By chemically modifying the amino group (e.g., alkylation) to enhance its donor strength and coupling the naphthalene core to an external acceptor, researchers can fine-tune the resulting dye's absorption and emission wavelengths. Naphthalene-based D-π-A dyes are utilized in optoelectronic devices and as fluorescent stains that are sensitive to environmental viscosity and polarity. The presence of the trifluoromethyl group can enhance properties such as photostability and solubility in specific media.

| Component | Example Moiety | Function | Effect on Properties |

|---|---|---|---|

| Electron Donor (D) | Amino (-NH₂) or Dialkylamino (-NR₂) group | Initiates the "push" of electron density | Influences the energy of the Highest Occupied Molecular Orbital (HOMO) |

| π-Bridge | Naphthalene ring | Mediates the intramolecular charge transfer | Determines the conjugation length and geometric structure |

| Electron Acceptor (A) / Modulator | Trifluoromethyl (-CF₃) group or external acceptor | Completes the "pull" of electron density | Influences the energy of the Lowest Unoccupied Molecular Orbital (LUMO) |

While less explored, the aminonaphthalene scaffold is a viable platform for the development of novel reagents and organocatalysts. The amino group can be readily functionalized to introduce chiral auxiliaries or catalytic moieties. For instance, aminonaphthalene derivatives can be incorporated into ligands for transition metal catalysis or serve as the basis for chiral catalysts. The development of pyrrolidine-based organocatalysts, such as those derived from proline, demonstrates the power of amine-based scaffolds in asymmetric synthesis.

The rigid naphthalene backbone of this compound provides a well-defined structural framework, while the trifluoromethyl group can exert significant steric and electronic influence. This influence can be harnessed to control the stereochemical outcome of catalyzed reactions, potentially improving enantioselectivity by modifying the catalyst's electronic environment and conformational rigidity.

The demand for fluorinated organic molecules is high, particularly in the pharmaceutical and agrochemical industries, where the inclusion of fluorine can dramatically improve a compound's metabolic stability, binding affinity, and bioavailability. solvay.com this compound is a valuable fluorinated intermediate because it provides a trifluoromethylated aromatic core that can be elaborated into more complex structures. rsc.orgresearchgate.net

The amino group is a versatile chemical handle, allowing for a wide range of subsequent reactions such as diazotization, acylation, alkylation, and transition-metal-catalyzed cross-coupling reactions. This enables chemists to readily integrate the trifluoromethyl-naphthalene unit into larger, more complex target molecules, making it a strategic building block in the synthesis of advanced fluorinated materials and biologically active compounds. solvay.comnih.gov

Contributions to Chemical Sensing and Inhibition Research

The strategic incorporation of a trifluoromethyl group onto the naphthalene scaffold in this compound introduces unique electronic properties that are of significant interest in the field of advanced materials. These properties suggest potential applications in chemical sensing and as a corrosion inhibitor. The electron-withdrawing nature of the trifluoromethyl group can modulate the electron density of the naphthalene ring system and the amino substituent, influencing its interaction with various chemical species and surfaces.

Potential in Corrosion Inhibition Mechanism Studies (based on related aminonaphthalenes)

While direct studies on this compound as a corrosion inhibitor are not extensively documented, the broader class of aminonaphthalene derivatives has shown considerable promise in this area. jeires.comresearchgate.netresearchgate.net The mechanism of corrosion inhibition by organic molecules typically involves their adsorption onto a metal surface, forming a protective barrier that impedes the corrosive process. researchcommons.orgicrc.ac.ir This adsorption can be influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the surrounding environment.

The effectiveness of aminonaphthalene derivatives as corrosion inhibitors is often attributed to the presence of the amino group and the aromatic naphthalene ring. researchgate.netresearchgate.net The nitrogen atom of the amino group possesses a lone pair of electrons that can coordinate with vacant d-orbitals of the metal, facilitating a strong adsorption process. The planar naphthalene ring can also interact with the metal surface through π-electron donation, further enhancing the protective layer. researchgate.net

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the corrosion inhibition mechanisms of related compounds. jeires.comresearchgate.net These studies analyze various quantum chemical parameters to predict the efficiency of an inhibitor. researchgate.net

Table 1: Key Quantum Chemical Parameters in Corrosion Inhibition Studies

| Parameter | Description | Relevance to Inhibition |

| EHOMO (Highest Occupied Molecular Orbital Energy) | Represents the electron-donating ability of a molecule. | Higher values indicate a greater tendency to donate electrons to the metal surface, enhancing adsorption. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the electron-accepting ability of a molecule. | Lower values suggest a greater ability to accept electrons from the metal, strengthening the inhibitor-metal bond. |

| ΔE (Energy Gap) | The difference between ELUMO and EHOMO. | A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier electronic interactions. |

| Dipole Moment (μ) | Measures the polarity of a molecule. | A higher dipole moment can lead to stronger electrostatic interactions with the metal surface. |

Precursors for Reactive Dyes and Pigments in Material Sciences

Aminonaphthalene derivatives are foundational precursors in the synthesis of a wide array of dyes and pigments, particularly azo dyes. wikipedia.orgbiosynth.com The amino group on the naphthalene ring serves as a crucial functional group for diazotization, a key reaction in the formation of the chromophoric azo group (-N=N-). wikipedia.org

The general synthesis of an azo dye involves two main steps:

Diazotization: The primary aromatic amine (in this case, an aminonaphthalene derivative) is treated with a source of nitrous acid (typically sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich species such as another aromatic amine or a phenol, to form the azo compound.

The trifluoromethyl group in this compound can significantly influence the properties of the resulting dyes. The strong electron-withdrawing nature of the CF3 group can affect the color of the dye by modifying the electronic transitions within the molecule. This can lead to shifts in the absorption maximum (λmax), potentially resulting in dyes with unique and desirable shades. Furthermore, the lipophilicity of the trifluoromethyl group can enhance the solubility of the dye in certain organic media and improve its fastness properties on synthetic fibers.

The use of aminonaphthalenes as precursors extends to reactive dyes, which form covalent bonds with the fibers of textiles, leading to excellent wash fastness. epo.orggoogle.com These dyes contain a reactive group that can chemically bond with the hydroxyl or amino groups present in fibers like cotton, wool, or silk. The this compound moiety could serve as the core chromophore in such a reactive dye, with a suitable reactive group attached to the naphthalene ring or the amino nitrogen.

Table 2: Examples of Reactive Groups in Dyes

| Reactive Group | Chemical Structure |

| Monochlorotriazine (MCT) | |

| Dichlorotriazine (DCT) | |

| Vinyl Sulfone (VS) | -SO2-CH=CH2 |

| Sulfatoethylsulfone | -SO2-CH2-CH2-OSO3H |

The incorporation of this compound into dye structures offers a pathway to novel colorants with potentially enhanced properties, contributing to the ongoing development of advanced materials in the dye and pigment industry.

Q & A

Basic: What synthetic methodologies are recommended for 1-Amino-6-(trifluoromethyl)naphthalene to ensure regioselectivity and purity?

Answer:

Synthesis typically involves regioselective functionalization of the naphthalene core. Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are common for introducing amino and trifluoromethyl groups. Purity is validated using /-NMR, HPLC, and mass spectrometry. Kinetic studies under controlled temperatures (e.g., 17–21°C) can minimize side reactions, as shown in analogous naphthalene derivative syntheses .

Basic: What analytical techniques are optimal for characterizing structural and electronic properties of this compound?

Answer:

- Structural Analysis: X-ray crystallography for solid-state conformation, complemented by FTIR and Raman spectroscopy for functional group identification.

- Electronic Properties: UV-Vis spectroscopy and cyclic voltammetry to assess - transitions and redox behavior.

- Surface Interactions: AFM or SEM for morphological studies. Refer to inclusion criteria for validated methods in Table B-1 .

Basic: What protocols are established for assessing acute toxicity in mammalian models?

Answer:

Adopt OECD Guidelines 423 (acute oral toxicity) with modifications for inhalation or dermal exposure. Key parameters include:

- Dose Randomization: Ensure proper allocation concealment (Table C-7) .

- Outcome Measures: Monitor hepatic, renal, and hematological endpoints (Table B-1) .

- Confidence Scoring: Use risk-of-bias criteria (e.g., high/moderate confidence tiers) .

Advanced: How can contradictions between in vitro and in vivo toxicological data be resolved?

Answer:

- Comparative Metabolism: Use LC-MS/MS to identify species-specific metabolites and enzyme kinetics (e.g., CYP450 isoforms).

- Pharmacokinetic Modeling: Adjust for bioavailability differences using compartmental models.

- Confidence Assessment: Apply tiered confidence scoring (e.g., high/low initial confidence) to prioritize robust studies .

Advanced: What experimental strategies mitigate confounding variables in long-term carcinogenicity studies?

Answer:

- Study Design: Follow Table C-6/C-7 criteria (e.g., randomized dosing, outcome reporting) .

- Environmental Controls: Monitor air/water exposure levels (Table B-1) .

- Statistical Adjustments: Use Cox proportional hazards models to account for covariates like age or genetic susceptibility.

Basic: How is environmental persistence of this compound evaluated?

Answer:

- Degradation Studies: Conduct aerobic/anaerobic biodegradation assays (OECD 301/302).

- Partitioning Analysis: Measure (octanol-water coefficient) and soil sorption ().

- Monitoring: Use GC-MS for environmental matrices (air, water, sediment) as per Appendix B .

Advanced: How can computational models predict environmental fate, and what parameters are critical?

Answer:

- QSPR Models: Correlate molecular descriptors (e.g., log, molar volume) with degradation half-lives.

- Critical Parameters: Hydrolysis rate constants, photolytic stability, and microbial degradation pathways.

- Validation: Cross-reference with experimental data from controlled release studies (e.g., naphthalene emission modeling) .

Basic: What methodologies quantify metabolic pathways in human hepatocyte models?

Answer:

- Isotopic Labeling: Use -labeled compound to track metabolite formation.

- Enzyme Inhibition: Apply CYP450 inhibitors (e.g., ketoconazole) to identify metabolic routes.

- Data Integration: Align with toxicokinetic frameworks in Appendix B .

Advanced: How do trifluoromethyl and amino groups influence electronic properties in naphthalene derivatives?

Answer:

- Computational Studies: DFT calculations to map HOMO/LUMO levels and charge distribution.

- Experimental Validation: Compare with spectroscopic data (UV-Vis, XPS).

- Structure-Activity Relationships: Link electronic effects to catalytic or photophysical behavior, as seen in fluorinated poly(ether imide)s .

Advanced: What strategies address conflicting kinetic data in catalytic degradation studies?

Answer:

- Mechanistic Probes: Use operando spectroscopy (e.g., in situ IR) to identify intermediates.

- Kinetic Modeling: Apply pseudo-first-order or Langmuir-Hinshelwood frameworks, accounting for inhibitory effects (e.g., HS competition) .

- Sensitivity Analysis: Test parameter robustness under varying temperatures/pressures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.